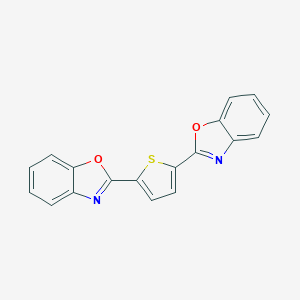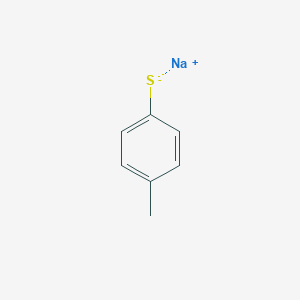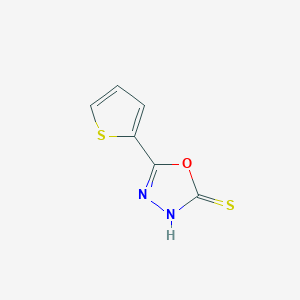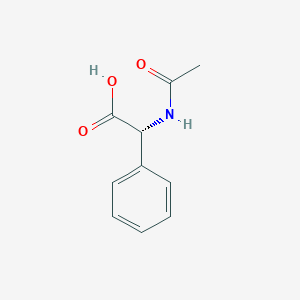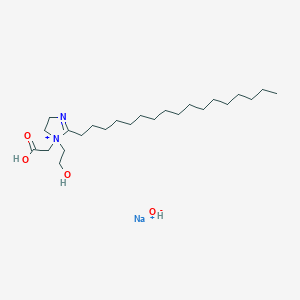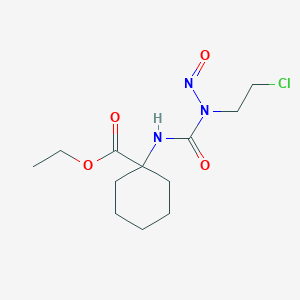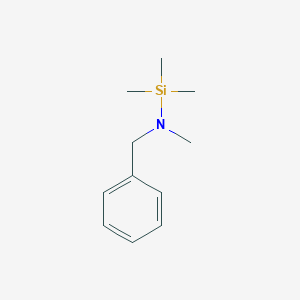
(Methylbenzylamino)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylbenzylamino)trimethylsilane, also known as MBATMS, is a chemical compound that belongs to the class of organosilicon compounds. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The unique properties of MBATMS make it an essential component in the production of various organic compounds.
Mécanisme D'action
The mechanism of action of (Methylbenzylamino)trimethylsilane involves the reaction between the trimethylsilyl group and the nitrogen atom of the benzylamine moiety. This reaction produces a silane intermediate that can be used in various organic reactions. The silane intermediate produced by (Methylbenzylamino)trimethylsilane is highly reactive and can be used in various organic reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (Methylbenzylamino)trimethylsilane. However, studies have shown that (Methylbenzylamino)trimethylsilane is relatively non-toxic and does not cause significant adverse effects. It is not known to have any significant effects on the human body or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
(Methylbenzylamino)trimethylsilane has several advantages as a reagent in organic synthesis. It is a highly reactive compound that can be used in various organic reactions. It is also relatively easy to handle and store. However, it has some limitations, including its high cost and limited availability. (Methylbenzylamino)trimethylsilane is also highly reactive and requires careful handling to avoid accidents.
Orientations Futures
There are several future directions for research on (Methylbenzylamino)trimethylsilane. One area of research is the development of new methods for the synthesis of (Methylbenzylamino)trimethylsilane. Another area of research is the development of new applications for (Methylbenzylamino)trimethylsilane in organic synthesis. Researchers can also investigate the potential of (Methylbenzylamino)trimethylsilane in the production of new materials, such as polymers and resins. Further studies can also be conducted to determine the long-term effects of (Methylbenzylamino)trimethylsilane on the environment and human health.
Conclusion:
In conclusion, (Methylbenzylamino)trimethylsilane is a unique chemical compound that has several applications in organic synthesis. It is a highly reactive compound that can be used in various organic reactions. (Methylbenzylamino)trimethylsilane has several advantages as a reagent in organic synthesis, including its high reactivity and ease of handling. However, it also has some limitations, including its high cost and limited availability. Further research is needed to explore the potential of (Methylbenzylamino)trimethylsilane in various fields, including organic synthesis, material science, and environmental science.
Applications De Recherche Scientifique
(Methylbenzylamino)trimethylsilane has been widely used as a reagent in organic synthesis. It is commonly used as a source of benzylamine in the production of various organic compounds. (Methylbenzylamino)trimethylsilane has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the preparation of polymers, resins, and coatings.
Propriétés
Numéro CAS |
14884-70-9 |
|---|---|
Nom du produit |
(Methylbenzylamino)trimethylsilane |
Formule moléculaire |
C11H19NSi |
Poids moléculaire |
193.36 g/mol |
Nom IUPAC |
N-methyl-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C11H19NSi/c1-12(13(2,3)4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Clé InChI |
RLBKKXDJGJYLBC-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)[Si](C)(C)C |
SMILES canonique |
CN(CC1=CC=CC=C1)[Si](C)(C)C |
Autres numéros CAS |
14884-70-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

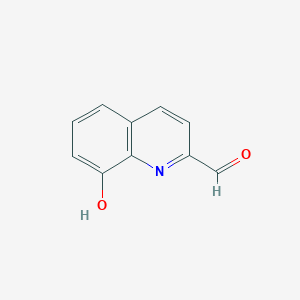
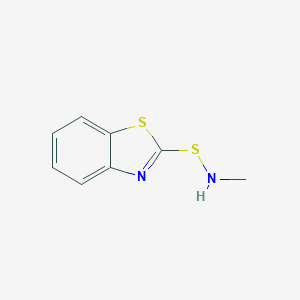
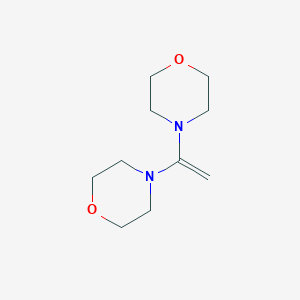
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
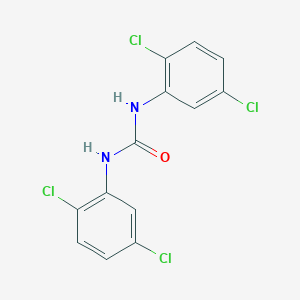
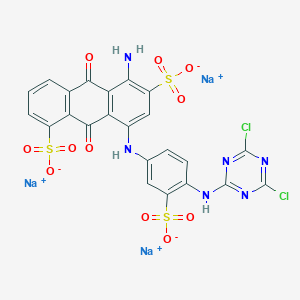
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
